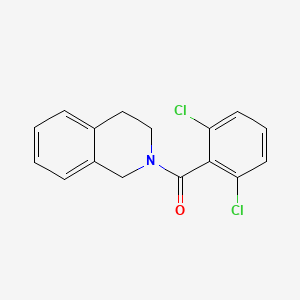

(2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,6-Dichlorphenyl)(3,4-Dihydroisochinolin-2(1H)-yl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:

Bildung des Isochinolinkerns: Der Isochinolinkern kann über die Pictet-Spengler-Reaktion synthetisiert werden, bei der ein aromatisches Aldehyd mit einem Amin in Gegenwart eines Säurekatalysators reagiert, um den Isochinolinring zu bilden.

Einführung der 2,6-Dichlorphenylgruppe: Die 2,6-Dichlorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, bei der das Isochinolinderivat mit 2,6-Dichlorbenzoylchlorid in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid reagiert.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte, um das gewünschte (2,6-Dichlorphenyl)(3,4-Dihydroisochinolin-2(1H)-yl)methanon zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie Chromatographie und Rekristallisation wäre unerlässlich, um industrielle Standards zu erfüllen.

Eigenschaften

Molekularformel |

C16H13Cl2NO |

|---|---|

Molekulargewicht |

306.2 g/mol |

IUPAC-Name |

(2,6-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C16H13Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

InChI-Schlüssel |

PYYSMUJPGSNBND-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2,6-Dichlorphenyl)(3,4-Dihydroisochinolin-2(1H)-yl)methanon als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung auf ihre potenziellen pharmakologischen Eigenschaften untersucht. Isochinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen. Forscher untersuchen diese Verbindung, um ihren Wirkmechanismus zu verstehen und neue therapeutische Wirkstoffe zu entwickeln.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt werden. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in der Produktion von Polymeren, Beschichtungen und anderen Hochleistungsmaterialien geeignet.

Wirkmechanismus

Der Wirkmechanismus von (2,6-Dichlorphenyl)(3,4-Dihydroisochinolin-2(1H)-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

1.1. Neuropharmacology

Research indicates that compounds similar to (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit promising activity as allosteric modulators of dopamine receptors. Specifically, it has been identified as a selective positive allosteric modulator of the D1 dopamine receptor, which may have implications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

1.2. Treatment of Neurodegenerative Diseases

The compound has been investigated for its therapeutic potential in treating Alzheimer's disease. In preclinical studies, it demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This positions it as a candidate for further development into pharmacological agents aimed at ameliorating symptoms or slowing the progression of neurodegenerative disorders.

2.1. Antioxidant Activity

Compounds with a similar structural framework have shown significant antioxidant properties. The presence of the dihydroisoquinoline moiety contributes to the scavenging of free radicals, which is vital in preventing oxidative stress-related cellular damage.

2.2. Anti-inflammatory Effects

In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This anti-inflammatory action is crucial for developing therapies aimed at conditions characterized by chronic inflammation.

3.1. Synthetic Pathways

The synthesis of (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by chlorination and subsequent functionalization to achieve the desired structure .

3.2. Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2,6-Dichlorphenyl)(1,2,3,4-Tetrahydroisochinolin-2-yl)methanon

- (2,6-Dichlorphenyl)(Isochinolin-2-yl)methanon

- (2,6-Dichlorphenyl)(3,4-Dihydro-1H-isochinolin-2-yl)methanon

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist (2,6-Dichlorphenyl)(3,4-Dihydroisochinolin-2(1H)-yl)methanon aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl der Dichlorphenyl- als auch der Dihydroisochinolin-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen machen.

Biologische Aktivität

The compound (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dichlorophenyl group and a dihydroisoquinoline moiety. The molecular formula is with a molecular weight of 308.21 g/mol. Its structural features contribute to its biological activity, particularly in modulating receptor functions and exhibiting antifungal properties.

- Dopamine Receptor Modulation :

- Antifungal Activity :

Antifungal Activity Table

| Compound | Target Fungus | Inhibition Rate (%) | Comparison to Control (%) |

|---|---|---|---|

| 1 | Fusarium solani | 93.9 | >81.5 (TBZ) |

| 2 | Verticillium mali | 82.3 | =69.1 (SA) |

| 3 | Fusarium oxysporum | 91.7 | >50.5 (SA) |

| 4 | Colletotrichum higginsianum | 85.4 | >63.5 (CH) |

Note: TBZ = Thiabendazole; SA = Standard Agent; CH = Control Herbicide

Case Studies

- Pharmacokinetic Studies :

-

Clinical Implications :

- The compound's dual action as a dopamine modulator and antifungal agent positions it as a candidate for treating conditions like depression or fungal infections resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.